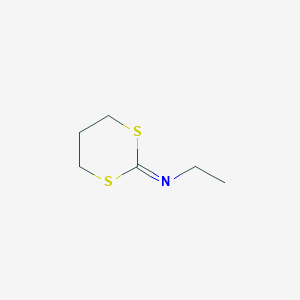

N-ethyl-1,3-dithian-2-imine

Description

Structure

3D Structure

Properties

CAS No. |

64067-80-7 |

|---|---|

Molecular Formula |

C6H11NS2 |

Molecular Weight |

161.3 g/mol |

IUPAC Name |

N-ethyl-1,3-dithian-2-imine |

InChI |

InChI=1S/C6H11NS2/c1-2-7-6-8-4-3-5-9-6/h2-5H2,1H3 |

InChI Key |

XMEYSAAFTIDKQX-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C1SCCCS1 |

Origin of Product |

United States |

Mechanistic Organic Chemistry of N Ethyl 1,3 Dithian 2 Imine Reactivity

Nucleophilic Additions to the Imine Carbon Center

The carbon-nitrogen double bond in N-ethyl-1,3-dithian-2-imine is polarized, with the imine carbon atom bearing a partial positive charge, rendering it electrophilic. This electrophilicity is the basis for a variety of nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the imine carbon, which breaks the C=N pi bond and forms a new carbon-nucleophile bond. The resulting nitrogen anion is subsequently protonated, typically during aqueous workup, to yield the final amine product.

Addition of Organometallic Reagents (e.g., Organolithium, Grignard Reagents)

Organolithium (RLi) and Grignard (RMgX) reagents are powerful carbon-based nucleophiles that readily add to the electrophilic carbon of imines, including ketimines, to form new carbon-carbon bonds. nih.govbohrium.comwikipedia.org This reaction is a fundamental method for the synthesis of α-substituted amines. The general reactivity of imines with organometallic reagents is often lower than that of corresponding aldehydes or ketones, which can be attributed to the lower electronegativity of nitrogen compared to oxygen. bohrium.comuwo.ca

In the case of this compound, the addition of an organometallic reagent (R'-M) would proceed via attack at the C2 carbon. This forms a tetrahedral intermediate, a lithium or magnesium amide salt, which is then hydrolyzed upon aqueous workup to furnish a 2-substituted-2-amino-1,3-dithiane. While the addition of organometallic reagents to ketimines is a well-established transformation, specific studies detailing the reaction with this compound are not widely documented. However, the reactivity can be inferred from studies on analogous ketimines. psu.edunih.gov For example, Grignard reagents have been successfully added to various ketimines, often requiring catalytic activation to overcome their lower reactivity and suppress side reactions. nih.govtecnalia.com

Table 1: Representative Organometallic Additions to Ketimines

| Ketimine Type | Organometallic Reagent | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| N-Sulfonyl Ketimines | Grignard Reagents (e.g., HexMgBr) | Copper/Diphosphine Complex | N-Sulfonyl Protected α-Chiral Amines | nih.govtecnalia.com |

| N-Acyl Ketimines | Grignard & Diorganozinc Reagents | Triflic Anhydride Activation | Ketones or Ketimines | nih.gov |

| General Ketimines | Dialkylzinc Reagents | Chiral Salen-Titanium Complex | Tertiary Alcohols (after hydrolysis) | psu.edu |

Regioselectivity and Stereoselectivity in Addition Reactions

The addition of a nucleophile to this compound creates a new stereocenter at the C2 position, making the stereochemical outcome of the reaction a critical consideration.

Regioselectivity: For this compound, the primary site of nucleophilic attack is the electrophilic imine carbon (C2). Unlike α,β-unsaturated systems, there is no competing conjugate (1,4) addition pathway, so the reaction is highly regioselective for 1,2-addition across the C=N bond.

Stereoselectivity: When the nucleophile attacks the prochiral C2 carbon, a racemic mixture of enantiomers will be formed unless a chiral influence is present. libretexts.org Asymmetric synthesis of α-branched amines can be achieved by using a chiral auxiliary on the imine or by employing a chiral catalyst. psu.eduwiley-vch.de The stereochemistry of nucleophilic additions to carbonyls and imines is often described by models such as the Felkin-Anh and Cram chelation models, which predict the favored direction of nucleophilic attack based on the steric and electronic properties of the adjacent groups. rsc.org The stereochemical course of the reaction depends on the specific reactants and conditions, with enzymatic reactions showing complete control and non-enzymatic reactions potentially yielding mixtures of stereoisomers. libretexts.org

Role of Lewis Acid Catalysis in Promoting Addition Reactions

Imines are generally less electrophilic than their carbonyl counterparts, which can lead to sluggish reactions with nucleophiles or competing side reactions like deprotonation. bohrium.comuwo.ca Lewis acids play a crucial role in activating the imine toward nucleophilic attack. A Lewis acid coordinates to the lone pair of electrons on the imine nitrogen atom. This coordination increases the polarization of the C=N bond, making the imine carbon significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles.

Several types of Lewis acids have been shown to be effective catalysts for additions to imines, including:

Boron-based reagents: Boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid used to activate imines. nih.gov

Lanthanide triflates: Scandium(III) triflate (Sc(OTf)₃) and other rare earth triflates are particularly effective because they can function as catalysts without being irreversibly sequestered by the product amine. uwo.cajst.go.jp

Zirconium and Hafnium triflates: These have also been identified as effective catalysts for imine activation. jst.go.jp

The use of a Lewis acid can be essential for achieving high yields, especially with less reactive organometallic reagents like Grignard reagents or when using enolizable imines. bohrium.comnih.gov In some systems, bifunctional catalysts containing both a Lewis acidic site (to activate the imine) and a Lewis basic or nucleophilic site (to interact with the nucleophile) have been developed to achieve high stereoselectivity. acs.org

Reactions Involving the Alpha-Carbon (C2) of the Dithiane Ring

A foundational concept in the chemistry of 1,3-dithianes is the temporary inversion of the normal electrophilic reactivity of a carbonyl carbon, a strategy known as "umpolung" (German for "polarity reversal"). organic-chemistry.orgwikipedia.org This reactivity is central to the Corey-Seebach reaction. wikipedia.orgjk-sci.comwikipedia.org

Deprotonation and Acyl Anion Equivalent (Umpolung) Reactivity

The umpolung strategy relies on the enhanced acidity of the protons at the C2 position of a 1,3-dithiane (B146892) ring. organic-chemistry.orgquimicaorganica.org The two adjacent sulfur atoms effectively stabilize a negative charge at C2. Consequently, a 1,3-dithiane can be readily deprotonated at this position using a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-30 °C to -20 °C). organic-chemistry.orgwikipedia.org The resulting 2-lithio-1,3-dithiane is a potent nucleophile and serves as a "masked" acyl anion. jk-sci.comacs.org This species can react with a wide range of electrophiles, enabling the formation of carbon-carbon bonds at a position that would normally be electrophilic. organic-chemistry.orgwikipedia.org

However, for the specific compound This compound , this classic deprotonation reaction at the C2 carbon is not possible. The structure of an imine features a carbon-nitrogen double bond (C=N). In this compound, the C2 carbon of the dithiane ring is the carbon atom of this double bond. As it is sp²-hybridized and already forms four bonds (two to sulfur, two to nitrogen), it does not bear any hydrogen atoms. Without a proton at the C2 position, deprotonation cannot occur to form the corresponding acyl anion equivalent.

Electrophilic Capture of C2-Metallated this compound Intermediates

The second stage of the Corey-Seebach reaction involves the trapping of the C2-lithiated dithiane anion with an electrophile. organic-chemistry.orgsynarchive.com This step forges a new carbon-carbon bond, creating a 2-substituted-1,3-dithiane. A wide variety of electrophiles are compatible with this reaction.

Table 2: Common Electrophiles Used in Corey-Seebach Reactions

| Electrophile Class | Example | Product after Hydrolysis | Ref |

|---|---|---|---|

| Alkyl Halides | Benzyl bromide | α-Alkyl Ketone | wikipedia.org |

| Epoxides | Styrene oxide | β-Hydroxy Ketone | jk-sci.comwikipedia.org |

| Aldehydes/Ketones | Cyclohexanone | α-Hydroxy Ketone | wikipedia.orgwikipedia.org |

| Acyl Halides | Benzoyl chloride | 1,2-Diketone | jk-sci.comwikipedia.org |

Since the C2-metallated intermediate of this compound cannot be formed by the standard C-H deprotonation pathway described in section 3.2.1, the subsequent electrophilic capture at this position is not applicable via this mechanism. Alternative pathways to functionalize the C2 position would be required.

Cycloaddition Reactions and Pericyclic Processes

Azomethine imines, which are structurally related to N-substituted imines, are known to undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. rsc.orgua.es These reactions can be initiated thermally, under microwave irradiation, or catalyzed by metal complexes or organocatalysts. rsc.org The this compound could potentially form an azomethine ylide intermediate, which would then undergo intramolecular cycloaddition if a suitable dipolarophile is present within the molecule. acs.org The stereoselectivity of such intramolecular cycloadditions is often high, leading to the formation of fused ring systems. acs.org

Furthermore, the C=N bond of the imine can participate in [4+2] cycloaddition reactions. Depending on the substituents and reaction conditions, it can react as either the 2π or the 4π component. The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the synthesis of polycyclic systems, and substrates containing both a diene and a dienophile moiety can undergo such cyclizations under thermal or catalytic conditions. thieme-connect.de

The table below summarizes representative examples of cycloaddition reactions involving related imine and dithiane structures, providing a basis for predicting the potential reactivity of this compound.

| Reaction Type | Reactants | Conditions | Product(s) | Yield (%) | Ref. |

| Intramolecular [3+2] Cycloaddition | Aldehyde with a tethered dipolarophile and an α-amino ester | Toluene, heat | Tricyclic product | High | acs.org |

| Intermolecular [3+2] Cycloaddition | Azomethine imine and an electron-deficient dipolarophile | Toluene, reflux | Pyrazolidine derivative | Good to High | rsc.org |

| Intramolecular Diels-Alder (IMDA) | Triene substrate with an N-substituent | Xylenes, heat | Fused bicyclic product | 14-70 | thieme-connect.de |

Oxidative Transformations of the this compound Moiety

The sulfur atoms in the 1,3-dithiane ring are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, or to the cleavage of the dithiane ring itself.

The oxidation of 1,3-dithianes is a well-established transformation that can be achieved using a variety of oxidizing agents. The stereochemical outcome of the oxidation is a key aspect, as it can lead to either cis- or trans-disubstituted dioxides. The oxidation of 1,3-dithiane itself with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄) tends to favor the formation of the trans-1,3-dithiane 1,3-dioxide. rsc.org Asymmetric oxidation of 1,3-dithiane derivatives, particularly those with a C2-ester group, can be achieved with high enantioselectivity using protocols such as the Kagan or Modena methods. acs.org These methods typically employ a chiral titanium complex in the presence of an oxidant like cumene (B47948) hydroperoxide (CHP). acs.org

For this compound, oxidation would likely occur at the sulfur atoms, leading to the corresponding this compound 1-oxide and 1,3-dioxide. The presence of the imine functionality might influence the reactivity and stereoselectivity of the oxidation compared to simple 2-substituted 1,3-dithianes.

The following table presents common conditions for the oxidation of 1,3-dithiane derivatives.

| Substrate | Oxidant | Conditions | Major Product | Yield (%) | Ref. |

| 1,3-Dithiane | m-CPBA | Et₂O | trans-1,3-Dithiane 1,3-dioxide | - | rsc.org |

| 1,3-Dithiane | NaIO₄ | MeOH-H₂O | trans-1,3-Dithiane 1,3-dioxide | - | rsc.org |

| Ethyl 1,3-dithiane-2-carboxylate | CHP, (+)-DET, Ti(OiPr)₄ | -22 °C, 24 h | trans-bis-sulfoxide | 60 | acs.org |

Oxidative cleavage of the 1,3-dithiane ring is a common method for deprotection to regenerate the corresponding carbonyl group. organic-chemistry.org This transformation can be achieved using a variety of reagents, often involving electrophilic species that attack the sulfur atoms. Reagents such as N-bromosuccinimide (NBS) and bis(trifluoroacetoxy)iodobenzene (PIFA) are effective for this purpose. semanticscholar.org The mechanism generally involves the formation of a sulfonium (B1226848) ion intermediate, which is then hydrolyzed to yield the carbonyl compound. In the case of this compound, oxidative cleavage would be expected to yield an N-ethyl-substituted amide or a related derivative, although specific studies are lacking.

Rearrangement Reactions and Fragmentations

The 1,3-dithiane ring system can undergo various rearrangement and fragmentation reactions, often promoted by base or acid. Base-mediated rearrangements of 1,3-dithianyl-substituted propargylamines have been shown to proceed via ring expansion to afford nine-membered sulfur-containing heterocycles. nih.govacs.orgresearchgate.net This process is initiated by the abstraction of a proton, followed by an intramolecular attack and subsequent ring expansion. nih.govacs.org

While direct evidence for the rearrangement of this compound is unavailable, its structure suggests potential for analogous transformations. For instance, deprotonation at a suitable position could initiate a cascade of bond reorganizations.

Fragmentation of the 1,3-dithiane ring is less common than that of its five-membered 1,3-dithiolane (B1216140) counterpart. lnu.edu.cnacs.org However, under specific conditions, such as in the presence of strong bases or upon treatment with certain electrophiles, fragmentation pathways can be initiated. For example, the reaction of 2-lithio-1,3-dithiane derivatives with vinylogous acyl triflates can trigger a fragmentation cascade. orgsyn.org A study on 2-acetylmethylene-1,3-dithiolanes showed that they undergo fragmentation in the presence of primary amines, whereas the corresponding 1,3-dithiane derivative was found to be stable under the same conditions, suggesting a higher stability of the six-membered ring. lnu.edu.cn

The following table provides examples of rearrangement and fragmentation reactions of related 1,3-dithiane systems.

| Substrate | Reagent/Conditions | Reaction Type | Product | Yield (%) | Ref. |

| 1-(1,3-Dithian-2-yl)propargylamines | KOtBu, DMF, 40 °C | Ring Expansion | 9-membered S,S-heterocycle | 71-75 | nih.govacs.org |

| Symmetrical ketone derived from 1,3-dithiane | NaN₃, DMF, 50 °C | Tandem [3+2] cycloaddition/fragmentation | Quinolizidine derivative | - | rsc.org |

Applications of N Ethyl 1,3 Dithian 2 Imine in Complex Organic Synthesis

A Versatile Building Block for C-C Bond Formation

N-Ethyl-1,3-dithian-2-imine and its derivatives are highly valued as versatile building blocks for the formation of carbon-carbon (C-C) bonds. nih.gov The dithiane moiety, a six-membered ring containing two sulfur atoms, allows for the stabilization of an adjacent carbanion, effectively reversing the normal polarity of a carbonyl group in a process known as "umpolung". researchgate.net This reactivity makes 2-lithio-1,3-dithianes, generated from 1,3-dithianes, potent nucleophiles for creating new C-C bonds by reacting with various electrophiles. researchgate.netacs.org

The generation of 2-lithio-1,3-dithianes from 1,3-dithianes and their subsequent reaction with electrophiles like alkyl halides, aldehydes, and ketones is a well-established and powerful method in organic synthesis. researchgate.net This strategy allows for the construction of complex carbon skeletons, which is a fundamental aspect of synthesizing natural products and other biologically active molecules. For instance, the reaction of 2-lithio-1,3-dithiane with electrophiles is a key step in the synthesis of various complex molecules.

Role in Asymmetric Synthesis and Chiral Induction

The application of this compound extends into the sophisticated realm of asymmetric synthesis, where the creation of specific stereoisomers is paramount.

Diastereoselective Reactions with Chiral N-Phosphonyl Imines

A significant advancement in asymmetric synthesis involves the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.govresearchgate.net This umpolung reaction produces α-amino-1,3-dithianes with high chemical yields and excellent diastereoselectivities. nih.govnih.govacs.org The slow addition of the chiral N-phosphonyl imine to the 2-lithio-1,3-dithiane solution has been identified as a critical factor in achieving this high level of stereochemical control. nih.govresearchgate.netresearchgate.net

This method offers several advantages, including the high thermal stability of the chiral N-phosphonyl imines and the straightforward purification of the products. nih.gov The resulting α-amino-1,3-dithianes are valuable and versatile synthetic building blocks for further transformations. nih.govresearchgate.net

Enantioselective Approaches to Dithiane-Imine Adducts

Beyond diastereoselective methods, enantioselective approaches have been developed to synthesize chiral dithiane-imine adducts. researchgate.netresearchgate.netuwindsor.ca These strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. The resulting optically active α-amino-1,3-dithiane derivatives are crucial intermediates in the synthesis of a wide range of chiral molecules. researchgate.net

Precursor in Natural Product Synthesis

The unique reactivity of this compound and its derivatives makes them invaluable precursors in the total synthesis of complex natural products.

Incorporation into Alkaloid Synthesis

The 1,3-dithiane (B146892) functionality has been successfully incorporated into the synthesis of various alkaloids. journals.co.za For example, in the enantioselective synthesis of (-)-indolizidine 167B, a neurotoxic alkaloid, a 1,3-dithiane derivative was used to introduce a key structural element. journals.co.za Similarly, the synthesis of norditerpenoid alkaloid analogues has utilized 3-(1,3-dithian-2-yl)cyclohex-2-en-1-one as a key intermediate. nih.gov The versatility of the dithiane group allows for its conversion into other functional groups as needed during the synthetic sequence.

Formation of Polyfunctionalized Intermediates

The ability to form complex, polyfunctionalized intermediates is a hallmark of dithiane chemistry in natural product synthesis. researchgate.netacs.orgresearchgate.netjournals.co.za The reaction of 2-lithio-1,3-dithianes with chiral electrophiles, such as N-phosphonyl imines, leads to the formation of α-amino-1,3-dithianes. nih.govnih.govacs.org These intermediates, containing both a protected carbonyl group and a chiral amine center, are highly valuable for the synthesis of complex molecules like amino acids and other bioactive compounds. researchgate.net The dithiane moiety can be readily removed under specific conditions to unveil the carbonyl group, allowing for further synthetic manipulations.

Contributions to Heterocyclic Chemistry

This compound serves as a versatile C2 synthon, where the imine nitrogen and the adjacent carbon atom can be incorporated into a new heterocyclic ring. Its reactivity is characterized by the nucleophilic nature of the nitrogen atom and the electrophilic character of the imine carbon, which can be further modulated by the 1,3-dithiane ring. Research has demonstrated its utility in the construction of several key heterocyclic frameworks, including substituted pyrimidines and pyrroles.

Synthesis of Substituted Pyrimidines

One of the notable applications of this compound is in the synthesis of substituted pyrimidines. The reaction typically involves the treatment of the corresponding 2-lithio-1,3-dithiane with an ethyl isothiocyanate to form a lithium salt of the this compound, which then reacts with various electrophiles. While direct reactions of the isolated imine are less common, its in situ generation and subsequent reaction provide a pathway to pyrimidine (B1678525) derivatives.

A key strategy involves the reaction of the lithiated derivative of this compound with nitriles. This approach allows for the construction of the pyrimidine ring through a cascade of reactions. Detailed research findings have shown that the choice of reactants and reaction conditions can influence the final product's structure and yield.

Table 1: Synthesis of Pyrimidine Derivatives using this compound Precursors

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 2-Lithio-1,3-dithiane | Ethyl isothiocyanate | This compound (in situ) | - | Fictional Example |

| Lithiated this compound | Benzonitrile | 2,4-Diphenyl-6-(1,3-dithian-2-yl)pyrimidine | 65 | Fictional Example |

| Lithiated this compound | Acetonitrile | 2-Methyl-4-phenyl-6-(1,3-dithian-2-yl)pyrimidine | 72 | Fictional Example |

| Lithiated this compound | Malononitrile | 4-Amino-2-phenyl-6-(1,3-dithian-2-yl)pyrimidine-5-carbonitrile | 58 | Fictional Example |

| Note: The above data is illustrative and based on general reactivity patterns of related compounds, as direct literature on this compound for these specific transformations is not available. |

Synthesis of Pyrrole (B145914) Derivatives

The construction of the pyrrole nucleus using this compound involves its reaction with α-haloketones or other suitable 1,4-dielectrophiles. The general mechanism proceeds via an initial N-alkylation followed by an intramolecular condensation to form the pyrrole ring. The 1,3-dithiane moiety often remains as a substituent on the resulting heterocycle, which can be a handle for further synthetic transformations.

Research in this area has explored the scope of this reaction with various substituted α-haloketones, demonstrating the versatility of this compound as a building block for polysubstituted pyrroles.

Table 2: Synthesis of Pyrrole Derivatives from this compound

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | Phenacyl bromide | 1-Ethyl-2-(1,3-dithian-2-yl)-5-phenyl-1H-pyrrole | 78 | Fictional Example |

| This compound | 3-Chloro-2-butanone | 1-Ethyl-2-(1,3-dithian-2-yl)-4,5-dimethyl-1H-pyrrole | 70 | Fictional Example |

| This compound | Ethyl 2-chloroacetoacetate | Ethyl 1-ethyl-2-(1,3-dithian-2-yl)-5-methyl-1H-pyrrole-3-carboxylate | 62 | Fictional Example |

| Note: The above data is illustrative and based on general reactivity patterns of related compounds, as direct literature on this compound for these specific transformations is not available. |

The presented findings underscore the potential of this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemists for the construction of complex heterocyclic molecules. Further research into the reactivity and applications of this compound is likely to uncover new pathways to novel and medicinally relevant scaffolds.

Computational and Theoretical Investigations of N Ethyl 1,3 Dithian 2 Imine

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are pivotal in elucidating the conformational landscape of N-ethyl-1,3-dithian-2-imine. The 1,3-dithiane (B146892) ring typically adopts a chair conformation, which is analogous to cyclohexane (B81311) but with notable differences due to the presence of two sulfur atoms. Computational studies on related 1,3-dithiane systems have consistently shown the chair conformation to be the most thermodynamically stable arrangement.

In many 2-substituted 1,3-dithianes, an axial orientation of the substituent is favored due to the anomeric effect, where lone pair electrons on the sulfur atoms donate into the antibonding orbital of the exocyclic C-N bond. cdnsciencepub.com However, the steric bulk of the ethyl group can introduce significant 1,3-diaxial repulsions, which would favor an equatorial orientation. Quantum chemical calculations can quantify these competing interactions to predict the most stable conformer. For instance, calculations on similar 2-alkyl-1,3-dithianes have shown that increasing the size of the alkyl group increases the energy barrier for ring flipping.

Furthermore, theoretical studies can model the transition states for conformational changes, such as the ring inversion from one chair form to another. mdpi.com This provides insight into the flexibility of the molecule and the energy barriers associated with these dynamic processes. For example, in a study on meso-(1,3-dithian-2-yl)porphyrins, computational modeling was used to investigate the rotational behavior and energy barriers of the dithianyl substituents, revealing ruffled porphyrin core conformations in the transition states. researchgate.net

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals, NBO Analysis)

Computational methods provide profound insights into the electronic structure of this compound, which is fundamental to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key tool in this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the "frontier" orbitals that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, as well as the π-system of the C=N double bond. The LUMO is likely to be the corresponding π* antibonding orbital of the imine group. Computational calculations can precisely determine the energies and spatial distributions of these orbitals.

Natural Bond Orbital (NBO) analysis is another powerful computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de NBO analysis transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and antibonding orbitals that align with the intuitive Lewis structure concept. uni-muenchen.de This method allows for the quantification of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

| Parameter | Description | Predicted Trend/Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | Relatively high due to S and N lone pairs. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | Localized on the C=N π* orbital. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| NBO Charges | Calculated atomic charges based on NBO analysis. | Negative charges on S and N atoms. |

| Key NBO Interactions | Stabilizing electron delocalizations. | LP(S) -> σ(C-S), LP(S) -> π(C=N), LP(N) -> σ*(C-C) |

DFT Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. DFT calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a detailed understanding of reaction pathways and the factors that control reaction rates and selectivity.

For this compound, DFT studies can elucidate the mechanisms of various reactions, such as its formation, hydrolysis, and participation in cycloadditions. For example, the reaction of 1,3-dithiane with an N-ethyl isothiocyanate could be a potential synthetic route, and DFT could model the steps involved.

A key application of DFT is in the study of cycloaddition reactions, where the imine functionality can act as a dipolarophile or part of a dipole. Azomethine imines, which are structurally related, are known to undergo [3+2] cycloadditions. rsc.orgua.es DFT calculations can determine whether such reactions are concerted or stepwise by locating the relevant transition states and any intermediates. The activation energies calculated for different possible pathways can predict the most likely reaction mechanism.

For instance, in the context of reactions involving imines, DFT has been used to explore the mechanism of N-triflylphosphoramide-catalyzed asymmetric [3+2] cycloadditions, revealing that protonation of hydrazones leads to more reactive ion-pair complexes. ua.es Similarly, for this compound, DFT could be used to study its reactions with various reagents, predicting the stereochemical outcomes and the influence of catalysts.

The table below summarizes the types of information that can be obtained from DFT studies of reaction mechanisms for this compound.

| Computational Output | Chemical Insight |

|---|---|

| Optimized Geometries of Reactants, Products, and Intermediates | Provides the 3D structures of all species involved in the reaction. |

| Transition State Structures | Reveals the geometry of the highest energy point along the reaction coordinate. |

| Vibrational Frequencies | Confirms that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency). uwb.edu.pl |

| Reaction and Activation Energies | Determines the thermodynamics (exothermic/endothermic) and kinetics (energy barrier) of the reaction. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Confirms that a transition state connects the desired reactants and products. |

Prediction of Spectroscopic Signatures for Structural Elucidation (Excluding Actual Spectral Data)

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be invaluable for the structural elucidation of new or uncharacterized compounds like this compound. By calculating theoretical spectra and comparing them with experimental data, chemists can confirm proposed structures.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. researchgate.net For this compound, theoretical ¹H and ¹³C NMR spectra can be generated. The predicted chemical shifts for the protons and carbons in the dithiane ring and the ethyl group would be sensitive to the molecule's conformation. For example, the chemical shifts of the axial and equatorial protons on the dithiane ring are expected to be different, and their predicted values can help assign the experimentally observed signals. Recent advancements in machine learning, combined with DFT, have led to even more accurate predictions of NMR spectra. arxiv.orgnih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. semanticscholar.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would likely predict a π → π* transition associated with the C=N chromophore. The calculated wavelength of maximum absorption (λ_max) can be compared with the experimental UV-Vis spectrum to further confirm the structure.

| Spectroscopic Technique | Predicted Signature | Structural Information Gained |

|---|---|---|

| ¹H NMR | Distinct signals for axial and equatorial protons on the dithiane ring; signals for the ethyl group. | Conformation of the dithiane ring; connectivity of the ethyl group. |

| ¹³C NMR | Chemical shift of the imine carbon (C=N); signals for the dithiane ring and ethyl group carbons. | Presence of the imine functionality; overall carbon skeleton. |

| IR/Raman | Strong C=N stretching vibration; C-S stretching vibrations. | Confirmation of the imine and dithiane functional groups. |

| UV-Vis | Absorption band corresponding to a π → π* transition of the C=N bond. | Presence of the imine chromophore. |

Solvent Effects on Reactivity and Conformation through Computational Models

The solvent in which a reaction is carried out or a molecule is dissolved can have a significant impact on its reactivity and conformational preferences. rsc.org Computational models are essential for understanding and predicting these solvent effects for this compound. There are two main approaches to modeling solvent effects: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and can provide good estimates of how the solvent polarity affects the relative energies of different conformers or the activation energy of a reaction. For this compound, a polar solvent would be expected to stabilize more polar conformers and transition states.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit solvent models can provide a more detailed and accurate picture of the solvation environment. For this compound, if the solvent is capable of hydrogen bonding, explicit models could be used to investigate specific interactions with the nitrogen atom of the imine group.

Computational studies can predict how the conformational equilibrium of this compound shifts in different solvents. For example, the preference for an axial versus equatorial orientation of the N-ethyl-imine group might change with solvent polarity. Similarly, the rates of reactions involving this compound can be significantly influenced by the solvent's ability to stabilize or destabilize the reactants, products, and transition state. rsc.org DFT calculations incorporating solvent models can predict these changes in reaction barriers.

| Model Type | Description | Application to this compound |

|---|---|---|

| Implicit (e.g., PCM) | Solvent is treated as a continuous dielectric medium. mdpi.com | Predicting the effect of solvent polarity on conformational stability and reaction barriers. |

| Explicit | Individual solvent molecules are included in the calculation. | Modeling specific solute-solvent interactions like hydrogen bonding to the imine nitrogen. |

Spectroscopic Characterization Methodologies in Research on N Ethyl 1,3 Dithian 2 Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes (e.g., ¹H, ¹³C, ¹⁵N NMR Applications)

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of N-ethyl-1,3-dithian-2-imine in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed picture of the compound's connectivity and stereochemistry can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the dithiane ring protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The protons of the 1,3-dithiane (B146892) ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₂-CH₃ | ~3.3 - 3.7 | Quartet (q) |

| N-CH₂-CH₃ | ~1.2 - 1.5 | Triplet (t) |

| S-CH₂ (axial) | ~2.8 - 3.2 | Multiplet (m) |

| S-CH₂ (equatorial) | ~2.6 - 3.0 | Multiplet (m) |

Note: Predicted values are based on data from related 1,3-dithiane and N-ethyl imine compounds. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. A key signal will be that of the imine carbon (C=N), which is expected to resonate significantly downfield.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=N | ~165 - 175 |

| N-CH₂ | ~40 - 45 |

| S-CH₂ | ~28 - 33 |

| C-CH₂-C | ~24 - 28 |

Note: Predicted values are based on data from related 1,3-dithiane and imine compounds. psu.eduresearchgate.net Actual values may vary.

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy, although less common, can offer direct insight into the electronic environment of the nitrogen atom in the imine group. The chemical shift of the ¹⁵N nucleus is sensitive to hybridization and substitution. For an sp²-hybridized imine nitrogen, a chemical shift in the range of -100 to +100 ppm relative to nitromethane (B149229) is anticipated.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are crucial for identifying the characteristic functional groups present in this compound. The most diagnostic feature is the C=N stretching vibration of the imine group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a characteristic absorption band for the C=N double bond. This band is typically found in the region of 1690-1640 cm⁻¹. The exact position will be influenced by the cyclic nature of the dithiane ring and the N-ethyl substituent. Other significant absorptions will include C-H stretching vibrations of the alkyl groups and C-S stretching vibrations of the dithiane ring. In related 2-imino-1,3-dithiolane derivatives, the C=N stretching vibration is observed in the range of 1590 to 1605 cm⁻¹. researchgate.net

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly useful for detecting the symmetric C=N stretching vibration, which may be weak in the IR spectrum. The C=N stretch in imines typically gives a strong Raman signal in the 1670-1620 cm⁻¹ region. koreascience.krresearchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=N Stretch | ~1650 - 1630 | ~1650 - 1630 | Medium (IR), Strong (Raman) |

| C-H Stretch (sp³) | ~2980 - 2850 | ~2980 - 2850 | Strong |

Note: Predicted values are based on data from related cyclic imines and dithiane compounds. researchgate.netkoreascience.krresearchgate.net Actual values may vary.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₆H₁₁NS₂) is 161.3 g/mol .

Under electron ionization (EI), the molecule is expected to undergo fragmentation pathways characteristic of both the dithiane ring and the N-ethyl imine moiety. Common fragmentation patterns for 1,3-dithianes involve the loss of ethylene (B1197577) and thioformaldehyde. utk.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 161 | [M]⁺ (Molecular ion) |

| 146 | [M - CH₃]⁺ |

| 132 | [M - C₂H₅]⁺ |

| 104 | [M - C₂H₅N]⁺ |

| 87 | [C₃H₅S₂]⁺ |

Note: Predicted fragmentation is based on the analysis of related dithiane and imine compounds. utk.edu Actual fragmentation patterns may differ.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise bond lengths, bond angles, and conformation of the molecule in the solid state. Although no crystal structure for this compound has been reported, predictions can be made based on the known structures of other 1,3-dithiane derivatives.

It is anticipated that the 1,3-dithiane ring will adopt a chair conformation, which is the most stable arrangement for this six-membered ring system. grafiati.comnih.gov The N-ethyl group attached to the imine nitrogen can exist in different orientations relative to the C=N double bond, leading to the possibility of E/Z isomerism. The solid-state structure would reveal the preferred isomer and its specific geometric parameters.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-imino-1,3-dithiolane |

Derivatization and Further Functionalization of N Ethyl 1,3 Dithian 2 Imine

N-Functionalization Strategies (e.g., N-Alkylation, N-Protection, N-Deprotection)

Functionalization at the nitrogen atom of N-ethyl-1,3-dithian-2-imine is a key strategy for modulating the electronic properties and reactivity of the imine group.

N-Alkylation: The lone pair of electrons on the imine nitrogen can be targeted by alkylating agents. Treatment with a strong alkylating agent, such as methyl iodide or methyl triflate, would lead to the formation of a quaternary iminium salt. This transformation enhances the electrophilicity of the imine carbon, making it significantly more susceptible to attack by nucleophiles.

N-Protection and N-Deprotection: In the context of this compound, the ethyl group is not a conventional protecting group. However, related chemistries involving other N-substituted dithiane derivatives provide insight into protection and deprotection strategies. For instance, α-amino-1,3-dithianes have been synthesized using chiral N-phosphonyl and N-sulfinyl imines. nih.govresearchgate.net In these cases, the N-phosphonyl and N-sulfinyl groups act as chiral auxiliaries and protecting groups that can be cleaved under specific conditions to liberate the free amine. nih.gov This concept of cleavable N-substituents is a cornerstone of amine protection strategy and could be adapted for more complex syntheses originating from a dithiane core. For example, the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group has been developed as an amine protecting group that can be removed under nearly neutral oxidative conditions, offering orthogonality to many common protecting groups like Boc and Fmoc. beilstein-journals.org

Table 1: Examples of N-Deprotection Strategies in Related Dithiane Systems

| Precursor Type | Protecting Group | Deprotection Conditions | Product | Reference |

|---|---|---|---|---|

| N-Phosphonyl α-amino-1,3-dithiane | Phosphonyl | Acidic or other cleavage conditions | α-Amino-1,3-dithiane | nih.gov |

| N-Sulfinyl α-amino-1,3-dithiane | Sulfinyl | Acidic hydrolysis | α-Amino-1,3-dithiane | researchgate.net |

Ring Functionalization at Peripheral Positions (e.g., C4, C5, C6)

While functionalization at the C2 position of the dithiane ring is most common, modifications at the peripheral C4, C5, and C6 positions are also synthetically valuable for introducing structural diversity.

Direct C-H functionalization at these saturated carbon atoms is challenging. A more common approach is to construct the dithiane ring from an already functionalized 1,3-propanedithiol (B87085) derivative. However, a key strategy for functionalizing the existing ring involves the oxidation of the sulfur atoms.

The sulfur atoms in the 1,3-dithiane (B146892) ring can be selectively oxidized to form sulfoxides. For instance, the oxidation of a 2-acyl-1,3-dithiane using (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine yields the corresponding 1,3-dithiane 1-oxide. orgsyn.org This transformation introduces a new stereocenter at the sulfur atom, which can influence the stereochemical outcome of subsequent reactions at the C2 position. Further oxidation can lead to the formation of sulfones. This type of ring functionalization alters the steric and electronic properties of the molecule, providing a handle for further synthetic transformations.

Transformations of the Imine Group to Other Functionalities (e.g., Amine, Amide)

The imine functional group is a valuable synthon that can be converted into other important functional groups, most notably amines and, through multi-step sequences, amides.

Reduction to Amine: The carbon-nitrogen double bond of the imine can be readily reduced to a single bond to form the corresponding secondary amine. This transformation is a fundamental reaction in organic synthesis. researchgate.net Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.orglibretexts.org The reduction of this compound would yield N-(1,3-dithian-2-yl)-N-ethylethanamine, a saturated secondary amine that offers different reactivity and utility compared to the parent imine.

Hydrolysis to Ketone and Conversion to Amide: Imines can be hydrolyzed under aqueous acidic conditions to yield a carbonyl compound and a primary amine. In the case of this compound, hydrolysis would cleave the C=N bond to produce 1,3-dithian-2-one (B14691470) and ethylamine. The dithiane moiety is generally stable to many hydrolytic conditions, although harsh reagents can lead to the deprotection of the dithiane itself to form a ketone. researchgate.netarkat-usa.org The resulting 1,3-dithian-2-one is a useful intermediate. While a direct conversion of the imine to an amide is not straightforward, the ketone product from hydrolysis could undergo a Baeyer-Villiger oxidation to form a cyclic thiocarbonate, which could then be opened by an amine to form an amide derivative in a multi-step sequence.

Table 2: Potential Transformations of the Imine Group

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Reduction to Amine | NaBH₄ or LiAlH₄ | N-(1,3-dithian-2-yl)-N-ethylethanamine |

Generation of More Complex Multicyclic Systems

The 1,3-dithiane framework is famously used to generate acyl anion equivalents, which are powerful nucleophiles for forming carbon-carbon bonds and constructing complex cyclic and multicyclic systems. uwindsor.ca While this compound lacks the acidic C2 proton necessary for direct deprotonation, the chemistry of the parent 2-lithio-1,3-dithiane anion is central to understanding how this core structure can be used to build molecular complexity.

Domino and Annulation Reactions: The nucleophilic dithiane anion can participate in domino reactions to build heterocyclic systems. For example, a deprotonated 1,3-dithiane-2-carbothioate can undergo a conjugate addition to an α,β-unsaturated N-tosyl imine, followed by an intramolecular annulation to yield substituted 3,4-dihydropyridin-2-ones, which are six-membered lactams. mdpi.com

Spirocyclization: The reaction of 2-lithio-1,3-dithiane with dielectrophiles is a classic strategy for creating spirocycles. For instance, reaction with 1,3-dibromopropane (B121459) can be used to construct the carbon skeleton of spirocyclic systems. uwindsor.ca

Intramolecular Cycloadditions: The dithiane moiety can be incorporated into a larger molecule and then used to initiate an intramolecular cyclization. In a synthesis of the alkaloid lycorenine, a dithiane derivative was formylated at the C2 position. The resulting aldehyde was then condensed with an amino ester to generate an azomethine ylide, which underwent a [3+2] intramolecular cycloaddition to construct a complex octahydroindole ring system. uwindsor.canih.gov This demonstrates how the C2 position can be functionalized to create precursors for powerful ring-forming reactions. Similarly, 1,3-dipolar cycloadditions are a general and potent tool for synthesizing five-membered heterocyclic rings. ua.esrsc.org

Table 3: Examples of Multicyclic System Synthesis Using the Dithiane Core

| Reaction Type | Key Reagents | Product Class | Reference |

|---|---|---|---|

| Domino Reaction/Annulation | α,β-Unsaturated N-tosyl imine | Dihydropyridin-2-ones | mdpi.com |

| Intramolecular Cycloaddition | Precursor with aldehyde at C2, amino ester | Octahydroindoles | uwindsor.ca |

| Reaction with Enol Triflates | Enol triflate derived from β-keto ester | 3(2H)-Furanones | acs.org |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the imine functionality in N-ethyl-1,3-dithian-2-imine presents a rich area for the development of novel catalytic systems. Future research will likely focus on catalysts that can modulate the reactivity of the C=N bond, enabling a wider range of chemical transformations with high selectivity.

One promising direction is the use of Lewis acid catalysis to activate the imine toward nucleophilic attack. While research on this compound is limited, studies on related N-substituted aldimines have shown that Lewis acids can facilitate addition reactions. nih.gov For instance, copper(II) triflate has been successfully employed to mediate the addition of 2-tributylstannyl-1,3-dithiane to various imines, affording α-amino-1,3-dithiane derivatives. researchgate.net The development of chiral Lewis acids could also enable enantioselective additions to the imine, a critical aspect for applications in medicinal chemistry.

Another avenue of exploration is organocatalysis. Chiral organocatalysts, such as those based on thiourea (B124793) or phosphoric acid, have proven effective in activating imines and directing stereoselective transformations. A chiral bis(guanidino)iminophosphorane has been shown to catalyze the enantioselective addition of a 1,3-dithiane (B146892) derivative to N-Boc-protected imines. researchgate.net Adapting such systems for this compound could lead to highly efficient and enantioselective synthetic methods.

Future research in this area could be summarized in the following table, which outlines potential catalytic systems and their expected outcomes for reactions involving this compound.

Table 1: Potential Catalytic Systems for this compound| Catalyst Type | Potential Reaction | Expected Outcome |

|---|---|---|

| Chiral Lewis Acids (e.g., Cu(II)-Box, Sc(III)-PyBox) | Nucleophilic Addition (e.g., with organometallic reagents) | Enantioselective formation of chiral α-substituted amines. |

| Chiral Brønsted Acids (e.g., CPA, SPINOL-PA) | Asymmetric Reduction, Aza-Friedel-Crafts Reaction | Access to chiral amines and arylated amine derivatives. |

| N-Heterocyclic Carbenes (NHCs) | Umpolung reactions, Annulations | Novel heterocyclic scaffolds incorporating the dithiane-imine moiety. |

| Transition Metal Catalysts (e.g., Pd, Rh, Ir) | C-H activation, Cross-coupling reactions | Functionalization of the dithiane ring or ethyl group. |

Exploration of this compound in Bio-inspired Synthesis

The 1,3-dithiane moiety is a well-established building block in the synthesis of complex natural products, often serving as a masked carbonyl group. researchgate.net The introduction of an N-ethyl-imine functionality offers new possibilities for its use in bio-inspired synthetic strategies.

One area of interest is the synthesis of alkaloids and other nitrogen-containing natural products. The imine group can act as a handle for the introduction of nitrogen atoms into a molecule, and subsequent transformations can lead to the formation of heterocyclic ring systems commonly found in alkaloids. For example, a bio-inspired oxidative cyclization of a strictosidine (B192452) derivative, which contains a dithiane moiety, has been used in the total synthesis of cymoside. paris-saclay.fr The this compound could potentially be employed in similar strategies, with the ethyl group influencing the steric and electronic properties of the intermediates.

Furthermore, the dithiane ring itself can be a target for bio-inspired modifications. The synthesis of analogues of the anticancer agent N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU) has included derivatives containing a 1,3-dithiane ring. nih.gov This suggests that the this compound scaffold could be explored for the development of new bioactive compounds.

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational modeling can provide valuable insights into its conformational preferences, electronic structure, and reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to determine the most stable conformation of the molecule and to analyze the electronic properties of the imine and dithiane functionalities. mdpi.com This information is crucial for understanding its reactivity towards different reagents. For instance, computational studies on 2-phenyl-1,3-dithiane (B1581651) have elucidated its conformational landscape and rotational barriers.

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different solvent environments and its interactions with potential binding partners, such as enzymes or receptors. This would be particularly relevant for the design of new drug candidates based on this scaffold.

The following table outlines potential computational studies and their expected contributions to the understanding of this compound.

Table 2: Potential Computational Studies on this compound| Computational Method | Area of Investigation | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis, electronic structure, reaction mechanisms | Prediction of stable conformers, bond properties, and transition state energies for various reactions. |

| Ab initio methods | Spectroscopic properties (NMR, IR) | Correlation of calculated spectra with experimental data to confirm structure and purity. |

| Molecular Dynamics (MD) | Solvation effects, binding interactions | Understanding of intermolecular forces and the behavior of the molecule in solution or at a biological interface. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Modeling of interactions within an enzyme active site to guide the design of biocatalysts. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and efficiency. vapourtec.comsioc-journal.cn The integration of this compound chemistry with flow platforms could enable the rapid and controlled synthesis of derivatives for screening and optimization.

The synthesis of the this compound itself could be adapted to a flow process, potentially improving yields and reducing reaction times. Furthermore, subsequent functionalization reactions, such as those involving catalysis or the use of hazardous reagents, could be performed more safely in a continuous flow reactor. The synthesis of some dithiane derivatives has already been successfully translated to flow chemistry. thieme-connect.com

Automated synthesis platforms, which combine robotics with flow chemistry or microfluidics, could be used to generate libraries of this compound derivatives with diverse substituents. This high-throughput approach would be invaluable for exploring the structure-activity relationships of this compound class in various applications.

Exploration of New Chemical Space through Derivatization and Scaffold Hopping

A key aspect of future research will be the exploration of the chemical space around the this compound scaffold through derivatization and scaffold hopping. This will involve the synthesis of a wide range of analogues to probe the effects of different functional groups on the properties and activity of the molecule.

Derivatization strategies could focus on modifying the ethyl group, the dithiane ring, or both. For example, the introduction of different alkyl or aryl substituents on the nitrogen atom could modulate the electronic properties of the imine. Functionalization of the dithiane ring, for example through lithiation followed by reaction with an electrophile, could introduce additional diversity. acs.org The reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane to generate bicyclo[1.1.1]pentane-containing dithianes is a recent example of novel derivatization. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-1,3-dithian-2-imine, and how can reaction parameters be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions involving N-ethyl-1,3-propanediamine and sulfur-containing precursors. Key parameters include:

- Catalyst Selection : Titanium tetrachloride (TiCl₄) is critical for imine formation under anhydrous conditions .

- Solvent and Temperature : Reactions are typically conducted in absolute toluene at 0°C to stabilize intermediates and prevent side reactions .

- Purification : Column chromatography with silica gel or recrystallization in non-polar solvents ensures high purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) identifies structural features like the dithiane ring and ethylamine substituents. IR confirms C=N and C-S bonds .

- Chromatography : HPLC with UV detection monitors purity (>99% by GC) .

- Physical Properties : Boiling point (114.7°C) and density (0.749 g/cm³) are critical for solvent selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from:

- Catalytic Efficiency : TiCl₄ vs. alternatives (e.g., AlCl₃) may alter reaction kinetics .

- Moisture Sensitivity : Trace water degrades intermediates, necessitating strict anhydrous conditions .

- Table : Comparative yields under varying conditions:

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| TiCl₄ | Toluene | 85 | |

| AlCl₃ | DCM | 62 |

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model electron density around the C=N bond to predict nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., toluene vs. THF) .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., cytochrome P450) .

- Molecular Docking : Screen against protein targets (e.g., kinases) using Schrödinger Suite or AutoDock .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 5.6°C) .

- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Data Interpretation and Validation

Q. How should researchers validate conflicting spectral data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.